(E)-3-[4-[(2R,3R,4R,5Z)-3,4-dihydroxy-5-[2-[(2S,3S,4R,5R,6R)-3-hydroxy-4,5-dimethoxy-6-methyloxan-2-yl]oxy-1-methoxyethylidene]oxolan-2-yl]oxyphenyl]-N-[(2S,3S,4R,5R)-5-[6-(dimethylamino)purin-9-yl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]-2-methylprop-2-enamide
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Overview
Description
(E)-3-[4-[(2R,3R,4R,5Z)-3,4-dihydroxy-5-[2-[(2S,3S,4R,5R,6R)-3-hydroxy-4,5-dimethoxy-6-methyloxan-2-yl]oxy-1-methoxyethylidene]oxolan-2-yl]oxyphenyl]-N-[(2S,3S,4R,5R)-5-[6-(dimethylamino)purin-9-yl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]-2-methylprop-2-enamide is a complex organic compound with a unique structure that includes multiple hydroxyl groups, methoxy groups, and a dimethylamino purine moiety. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-[4-[(2R,3R,4R,5Z)-3,4-dihydroxy-5-[2-[(2S,3S,4R,5R,6R)-3-hydroxy-4,5-dimethoxy-6-methyloxan-2-yl]oxy-1-methoxyethylidene]oxolan-2-yl]oxyphenyl]-N-[(2S,3S,4R,5R)-5-[6-(dimethylamino)purin-9-yl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]-2-methylprop-2-enamide involves multiple steps, including the protection and deprotection of hydroxyl groups, glycosylation reactions, and the formation of the oxolan ring. The reaction conditions typically involve the use of protecting groups such as TBDMS (tert-butyldimethylsilyl) and reagents like trifluoroacetic acid for deprotection. The glycosylation step may involve the use of glycosyl donors and acceptors under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of automated synthesis equipment and stringent quality control measures to monitor the reaction progress and product purity.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The double bonds and carbonyl groups can be reduced to form alcohols.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) under acidic conditions.
Reduction: Reagents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).
Substitution: Reagents like NaOH (Sodium hydroxide) or KOH (Potassium hydroxide) under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield ketones or aldehydes, while reduction of the double bonds may yield saturated hydrocarbons.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biology, this compound may be studied for its potential biological activity. The presence of the dimethylamino purine moiety suggests that it may interact with nucleic acids or proteins, making it a candidate for drug development or biochemical studies.
Medicine
In medicine, this compound could be investigated for its potential therapeutic effects. Its complex structure and multiple functional groups may allow it to interact with various biological targets, making it a candidate for the development of new drugs.
Industry
In industry, this compound could be used in the development of new materials or as a reagent in chemical processes. Its unique properties may make it useful in various industrial applications.
Mechanism of Action
The mechanism of action of (E)-3-[4-[(2R,3R,4R,5Z)-3,4-dihydroxy-5-[2-[(2S,3S,4R,5R,6R)-3-hydroxy-4,5-dimethoxy-6-methyloxan-2-yl]oxy-1-methoxyethylidene]oxolan-2-yl]oxyphenyl]-N-[(2S,3S,4R,5R)-5-[6-(dimethylamino)purin-9-yl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]-2-methylprop-2-enamide involves its interaction with specific molecular targets. The dimethylamino purine moiety suggests that it may bind to nucleic acids or proteins, potentially inhibiting or modulating their activity. The multiple hydroxyl and methoxy groups may also allow for hydrogen bonding and other interactions with biological molecules, contributing to its overall mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Adenosine: A nucleoside with a similar purine moiety.
Ribavirin: An antiviral drug with a similar ribose structure.
Zidovudine: An antiretroviral drug with a similar nucleoside structure.
Uniqueness
What sets (E)-3-[4-[(2R,3R,4R,5Z)-3,4-dihydroxy-5-[2-[(2S,3S,4R,5R,6R)-3-hydroxy-4,5-dimethoxy-6-methyloxan-2-yl]oxy-1-methoxyethylidene]oxolan-2-yl]oxyphenyl]-N-[(2S,3S,4R,5R)-5-[6-(dimethylamino)purin-9-yl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]-2-methylprop-2-enamide apart from these similar compounds is its unique combination of functional groups and its complex structure. This allows for a wide range of chemical reactions and potential biological activities, making it a versatile compound for scientific research.
Properties
Molecular Formula |
C37H50N6O14 |
---|---|
Molecular Weight |
802.8 g/mol |
IUPAC Name |
(E)-3-[4-[(2R,3R,4R,5Z)-3,4-dihydroxy-5-[2-[(2S,3S,4R,5R,6R)-3-hydroxy-4,5-dimethoxy-6-methyloxan-2-yl]oxy-1-methoxyethylidene]oxolan-2-yl]oxyphenyl]-N-[(2S,3S,4R,5R)-5-[6-(dimethylamino)purin-9-yl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]-2-methylprop-2-enamide |
InChI |
InChI=1S/C37H50N6O14/c1-17(34(49)41-23-21(13-44)56-35(25(23)45)43-16-40-24-32(42(3)4)38-15-39-33(24)43)12-19-8-10-20(11-9-19)55-37-27(47)26(46)30(57-37)22(50-5)14-53-36-28(48)31(52-7)29(51-6)18(2)54-36/h8-12,15-16,18,21,23,25-29,31,35-37,44-48H,13-14H2,1-7H3,(H,41,49)/b17-12+,30-22-/t18-,21-,23-,25-,26-,27-,28+,29-,31-,35-,36+,37-/m1/s1 |
InChI Key |
HELPZWNRUYNCJQ-KKHHSMFPSA-N |
Isomeric SMILES |
C[C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)OC/C(=C/2\[C@@H]([C@H]([C@@H](O2)OC3=CC=C(C=C3)/C=C(\C)/C(=O)N[C@@H]4[C@H](O[C@H]([C@@H]4O)N5C=NC6=C5N=CN=C6N(C)C)CO)O)O)/OC)O)OC)OC |
Canonical SMILES |
CC1C(C(C(C(O1)OCC(=C2C(C(C(O2)OC3=CC=C(C=C3)C=C(C)C(=O)NC4C(OC(C4O)N5C=NC6=C5N=CN=C6N(C)C)CO)O)O)OC)O)OC)OC |
Origin of Product |
United States |
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